molecular formula C14F24 B036375 Perfluoroperhydrophenanthrene CAS No. 306-91-2

Perfluoroperhydrophenanthrene

Cat. No. B036375
CAS RN: 306-91-2
M. Wt: 624.11 g/mol
InChI Key: QKENRHXGDUPTEM-UHFFFAOYSA-N
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Patent
US05026929

Procedure details

The products from 3 reactions were analyzed by gas chromatography and for each of these reactions for which an excess of perfluoroperhydrophenanthrene (0.39 mmol) and 3.38 mmol sodium was used, yields of decafluorophenanthrene (based on sodium) ranged from 40-56%.
Quantity
0.39 mmol
Type
reactant
Reaction Step One
Quantity
3.38 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1(F)[C:15]2(F)[C:6](F)([C:7]3(F)[C:12](F)([C:13](F)([F:19])[C:14]2(F)[F:17])[C:11](F)([F:22])[C:10](F)([F:24])[C:9](F)([F:26])[C:8]3(F)[F:28])[C:5](F)([F:32])[C:4](F)([F:34])[C:3]1(F)[F:36].[Na]>>[F:17][C:14]1[C:15]2[C:2]([F:1])=[C:3]([F:36])[C:4]([F:34])=[C:5]([F:32])[C:6]=2[C:7]2[C:12](=[C:11]([F:22])[C:10]([F:24])=[C:9]([F:26])[C:8]=2[F:28])[C:13]=1[F:19] |^1:38|

Inputs

Step One
Name
Quantity
0.39 mmol
Type
reactant
Smiles
FC1(C(C(C(C2(C3(C(C(C(C(C3(C(C(C12F)(F)F)(F)F)F)(F)F)(F)F)(F)F)(F)F)F)F)(F)F)(F)F)(F)F)F
Step Two
Name
Quantity
3.38 mmol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C2=C(C(=C(C(=C2C=2C(=C(C(=C(C12)F)F)F)F)F)F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.